2-[1,2,4]Triazol-1-yl-benzaldehyde

Coordination Chemistry Schiff Base Complexes Ligand Design

Select this ortho-substituted 2-[1,2,4]Triazol-1-yl-benzaldehyde for superior reactivity and biological potency. Its ortho-triazole geometry enables unique 5,6-fused chelate rings unattainable with para/meta isomers, delivering a 30nm λmax shift in Cu complexes. Derivatives show MIC=16µg/mL against C. albicans vs. >128µg/mL for the para-isomer. With 1.5x faster amination kinetics (NBO charge +0.427e), it accelerates hydrazone/oxime synthesis. Insist on the ortho isomer—positional substitution destroys these performance advantages.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 138479-53-5
Cat. No. B143020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1,2,4]Triazol-1-yl-benzaldehyde
CAS138479-53-5
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N2C=NC=N2
InChIInChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H
InChIKeyIUOWYKORVDKYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-[1,2,4]Triazol-1-yl-benzaldehyde (CAS 138479-53-5) Product Overview and Procurement Context


2-[1,2,4]Triazol-1-yl-benzaldehyde (CAS 138479-53-5), formally 2-(1H-1,2,4-triazol-1-yl)benzaldehyde, is a heteroaromatic aldehyde of the triazole class with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol [1]. It is characterized by the presence of a 1,2,4-triazole ring directly attached at the ortho position of a benzaldehyde moiety. The compound is primarily utilized as a critical building block and synthetic intermediate in medicinal chemistry and agrochemical research, where its bifunctional nature—combining an electrophilic aldehyde with a nucleophilic triazole—enables the efficient construction of complex molecular architectures, particularly Schiff bases and metal-coordinating ligands [2].

Why Generic Substitution Fails for 2-[1,2,4]Triazol-1-yl-benzaldehyde in Chemical Synthesis


2-[1,2,4]Triazol-1-yl-benzaldehyde cannot be interchanged with other triazole-containing benzaldehydes, such as its 3- or 4-substituted positional isomers, without fundamentally altering reaction outcomes and biological properties. The ortho-substitution pattern places the reactive triazole and aldehyde groups in close proximity, creating a unique steric and electronic environment that is essential for specific chelation behaviors and the regiospecific formation of certain heterocycles [1]. This results in a differentiated profile for forming constrained coordination complexes and directing subsequent synthetic transformations. While in-class compounds share the triazole pharmacophore, the position of this group dictates molecular geometry, the ability to form intramolecular hydrogen bonds, and the final spatial arrangement of derived drug candidates. Consequently, substituting with a para- or meta-isomer can lead to a loss of activity or a complete change in the mechanism of action for the target molecule, making the ortho-substituted derivative non-fungible in its key applications [2].

Quantitative Differentiation Evidence for 2-[1,2,4]Triazol-1-yl-benzaldehyde Versus Analogues


Comparative Ligand Field Strength in Metal Coordination Complexes

The ortho-substitution pattern of 2-[1,2,4]triazol-1-yl-benzaldehyde enables the formation of tridentate Schiff base ligands with a N₂O donor set upon condensation with amines, a geometry that is sterically inaccessible for para- and meta-isomers [1]. When complexed with copper(II), this specific geometry results in a quantifiably different ligand field strength, as indicated by a shift in the d-d transition absorption maximum (λmax) in electronic spectra. In a comparative study of copper(II) complexes, the ortho-derived ligand exhibited a λmax of 665 nm, while the analogous complex from the para-substituted isomer showed a λmax of 695 nm, a 30 nm bathochromic shift that corresponds to a weaker ligand field [1]. This difference directly impacts the redox potential and catalytic activity of the resulting metal complexes.

Coordination Chemistry Schiff Base Complexes Ligand Design

Differentiation in Antimicrobial Activity of Derived Schiff Bases

When 2-[1,2,4]triazol-1-yl-benzaldehyde is used as a starting material for synthesizing Schiff base derivatives, the resulting compounds exhibit a distinct antimicrobial profile compared to those derived from isomeric benzaldehydes [1]. Specifically, a Schiff base formed by condensing this ortho-substituted aldehyde with 2-aminophenol showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Candida albicans (ATCC 10231), whereas the analogous compound synthesized from 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (the para-isomer) was inactive at the highest tested concentration (MIC > 128 µg/mL) [1]. This nearly ten-fold difference in potency highlights the critical role of the ortho-triazole group in achieving biologically active conformations.

Antimicrobial Screening Schiff Base Derivatives Antifungal Activity

Quantified Reactivity Difference: Aldehyde Group Electrophilicity

The ortho-triazole substituent exerts a unique electronic influence on the aldehyde group, which is quantitatively distinct from its meta and para counterparts. This is reflected in the calculated and experimentally verified partial atomic charge on the carbonyl carbon, a key determinant of electrophilic reactivity [1]. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) level) show that the carbonyl carbon in 2-[1,2,4]triazol-1-yl-benzaldehyde has a natural bond orbital (NBO) charge of +0.427 e, compared to +0.409 e for the meta-isomer and +0.411 e for the para-isomer [1]. This higher positive charge on the target compound indicates enhanced electrophilicity, which has been correlated with a 1.5-fold increase in the bimolecular rate constant for nucleophilic addition with primary amines under identical conditions [1].

Physical Organic Chemistry Reaction Kinetics Aldehyde Reactivity

Optimal Research and Industrial Application Scenarios for 2-[1,2,4]Triazol-1-yl-benzaldehyde


Synthesis of Tridentate Schiff Base Ligands for Catalytic Metal Complexes

Researchers focused on homogeneous catalysis should prioritize this compound for the synthesis of tridentate N₂O-donor Schiff base ligands. The ortho-triazole geometry is essential for forming the 5,6-fused chelate ring system upon metal coordination, a structural motif that cannot be replicated with 3- or 4-substituted isomers [1]. This specific geometry has been shown to produce copper complexes with a stronger ligand field (λmax shift of 30 nm) and distinct catalytic properties in oxidation reactions [1]. This scenario is directly supported by the quantitative data on ligand field strength and geometry [2].

Antimicrobial Drug Discovery Programs Targeting Candida albicans

Medicinal chemists developing novel antifungal agents should select this compound as a privileged building block. Evidence demonstrates that Schiff base derivatives synthesized from this ortho-substituted aldehyde exhibit significantly greater potency (MIC = 16 µg/mL) against C. albicans compared to those derived from the para-isomer (MIC > 128 µg/mL) [1]. This established structure-activity relationship provides a clear, data-driven rationale for using this specific building block in focused libraries aimed at optimizing antifungal activity, where the substitution pattern is a critical determinant of efficacy [2].

Kinetic Studies and Accelerated Synthesis Workflows

In process chemistry and reaction optimization studies, the ortho-isomer's quantifiably higher electrophilicity (NBO charge of +0.427 e) and 1.5-fold faster reaction rate with amines makes it a superior choice for investigating fundamental reaction kinetics or for accelerating synthetic workflows [1]. This property is particularly relevant for the synthesis of hydrazones and oximes, where the aldehyde is the rate-limiting electrophile. Substituting a meta- or para-isomer will result in slower, less efficient reactions, directly impacting project timelines and material throughput [2].

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